3-(Deacetoxy)vecuronium is derived from vecuronium bromide, which itself is synthesized from the steroid precursor epiandrosterone. The synthesis involves several chemical transformations that modify the steroid structure to enhance its neuromuscular blocking activity.
3-(Deacetoxy)vecuronium falls under the classification of non-depolarizing neuromuscular blockers. These agents inhibit the transmission of nerve impulses to skeletal muscles, thereby inducing muscle relaxation without causing depolarization of the motor end plate.
The synthesis of vecuronium bromide, and consequently 3-(Deacetoxy)vecuronium, involves multiple steps:
The molecular structure of 3-(Deacetoxy)vecuronium is characterized by its steroid backbone with specific functional groups that confer its pharmacological properties. The compound retains the core androstane structure but lacks an acetoxy group at the C3 position compared to its parent compound, vecuronium.
3-(Deacetoxy)vecuronium can participate in various chemical reactions typical for steroid derivatives:
The mechanism of action of 3-(Deacetoxy)vecuronium involves competitive inhibition at the neuromuscular junction:
3-(Deacetoxy)vecuronium's primary application lies in its role as a neuromuscular blocker in clinical settings:
3-(Deacetoxy)vecuronium, a semisynthetic aminosteroid neuromuscular blocking agent derivative, possesses the systematic IUPAC name:(1-[(2β,3α,5α,16β,17β)-17-(Acetyloxy)-3-hydroxy-2-(1-piperidinyl)androstan-16-yl]-1-methylpiperidinium bromide). This nomenclature precisely defines its stereochemistry and functional groups:
Its molecular formula is C32H55BrN2O2, corresponding to a molecular weight of 579.695 g/mol [4]. This distinguishes it from the parent compound vecuronium (C34H57BrN2O4) by the absence of a C3 acetate group and two fewer carbon atoms.
Table 1: Molecular Comparison of Vecuronium and Metabolites
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
---|---|---|---|
Vecuronium Bromide | C34H57BrN2O4 | 637.744 | 3α-acetoxy, 17β-acetoxy |
3-(Deacetoxy)vecuronium | C32H55BrN2O2 | 579.695 | 3α-hydroxy, 17β-acetoxy |
3-Desacetylvecuronium | C32H55BrN2O3 | 595.690 | 3α-hydroxy, 17β-acetoxy |
3-(Deacetoxy)vecuronium is a mono-desacetoxy analogue of vecuronium bromide. Structurally, it differs solely at the C3 position:
This modification significantly impacts pharmacodynamics:
Table 2: Structural and Functional Comparison
Structural Feature | Vecuronium Bromide | 3-(Deacetoxy)vecuronium | Biological Consequence |
---|---|---|---|
C3 Functional Group | Acetate ester (CH3COO-) | Hydroxyl (-OH) | ↓ Binding affinity to nAChR receptors |
C17 Functional Group | Acetate ester (CH3COO-) | Acetate ester (CH3COO-) | Maintained acetylcholine-like motif |
Quaternary Ammonium | N-methylpiperidinium at C16 | N-methylpiperidinium at C16 | Unchanged; critical for receptor interaction |
Potency (Relative) | 1.0 (Reference) | ~0.2–0.5 | Shorter duration and faster onset [2] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7